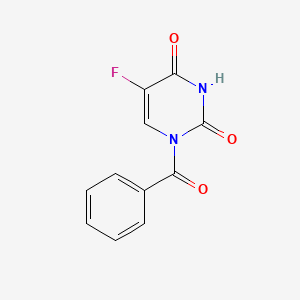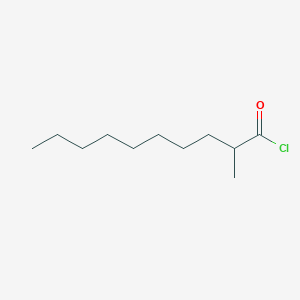
tert-butyl (3R)-5-bromo-3-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-tert-Butyl 5-bromo-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 5-bromo-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a dihydroisoquinoline derivative, followed by the introduction of a hydroxymethyl group and the formation of the tert-butyl ester. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
®-tert-Butyl 5-bromo-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 5-bromo-3-(carboxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate.
Reduction: Formation of 5-hydro-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate.
Substitution: Formation of 5-substituted-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate derivatives.
科学的研究の応用
®-tert-Butyl 5-bromo-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ®-tert-Butyl 5-bromo-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound may exert its effects by modulating enzyme activity, inhibiting cell proliferation, or inducing apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- tert-Butyl 5-bromo-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 5-chloro-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 5-fluoro-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Uniqueness
®-tert-Butyl 5-bromo-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity and potential for selective functionalization. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C15H20BrNO3 |
|---|---|
分子量 |
342.23 g/mol |
IUPAC名 |
tert-butyl (3R)-5-bromo-3-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(19)17-8-10-5-4-6-13(16)12(10)7-11(17)9-18/h4-6,11,18H,7-9H2,1-3H3/t11-/m1/s1 |
InChIキー |
HLFFVUHRTCBSJR-LLVKDONJSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC2=C(C[C@@H]1CO)C(=CC=C2)Br |
正規SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1CO)C(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-{3-[(prop-2-en-1-yl)oxy]phenoxy}benzoate](/img/structure/B8642748.png)
![2-Methyl-4-[2-(4-methylpiperazinyl)ethoxy]aniline](/img/structure/B8642761.png)
![2-[(2,3,3-Trimethyl-3H-indol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8642764.png)





![1,4,8-Trioxaspiro[4.5]decane](/img/structure/B8642787.png)

![(1Z)-2,2,2-Trifluoro-N-[2-(trifluoromethyl)phenyl]ethanimidoyl chloride](/img/structure/B8642794.png)



